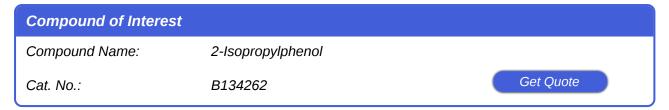


Physicochemical properties of 2-Isopropylphenol

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An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropylphenol

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Isopropylphenol**, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding, with detailed experimental protocols and a logical relationship diagram to illustrate the interplay of these properties.

Physicochemical Data Summary

The quantitative physicochemical properties of **2-Isopropylphenol** are summarized in the table below for straightforward reference and comparison.



Property	Value	Source(s)
Molecular Formula	C9H12O	[1][2]
Molecular Weight	136.19 g/mol	[2][3]
Appearance	Colorless to light yellow liquid	[1][3][4]
Odor	Phenolic, medicinal, creosote	[1][5][6]
Melting Point	12-16 °C	[2][3][7][8][9]
Boiling Point	212-214 °C at 760 mmHg	[2][4][10][11][12]
Density	1.012 g/mL at 25 °C	[2][5][7][9]
Water Solubility	Very slightly soluble to insoluble (1146 mg/L at 25 °C, est.)	[1][3][4][11][13]
рКа	10.49 ± 0.10 (Predicted)	[1][2][9]
LogP (o/w)	2.88	[6][11]
Vapor Pressure	<0.05 mmHg at 25 °C	[2][7][9]
Refractive Index	n20/D 1.526	[2][7][9]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **2-Isopropylphenol** are outlined below.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid phase.[14] For a pure crystalline solid, this occurs over a narrow temperature range.

Method: Capillary Tube Method[15][16]

• Sample Preparation: A small amount of finely powdered, dry **2-Isopropylphenol** is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[15][16]



- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[15] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[17]
- Heating: The apparatus is heated slowly and uniformly, at a rate of approximately 2°C per minute near the expected melting point.
- Observation: The temperature at which the substance first begins to melt (t1) and the temperature at which it completely liquefies (t2) are recorded.[16]
- Melting Point Range: The melting point is reported as the range between t1 and t2.[14] For pure compounds, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[17][18]

Method: Capillary Inversion Method[17][19][20]

- Sample Preparation: A few milliliters of **2-Isopropylphenol** are placed in a small test tube (fusion tube).[19][20]
- Apparatus Setup: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid. The test tube is then attached to a thermometer.[19]
 [20]
- Heating: The assembly is heated in a suitable bath (e.g., paraffin oil or an aluminum block).
 [17][20]
- Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[17] Alternatively, the heating is stopped when a steady stream of bubbles is observed, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[18]

Density Determination



Density is the mass per unit volume of a substance.[21][22]

Method: Direct Mass and Volume Measurement[21][22][23][24]

- Mass Measurement: An empty, dry graduated cylinder is weighed on an analytical balance.
 [21][22][23]
- Volume Measurement: A known volume of **2-Isopropylphenol** (e.g., 20 mL) is added to the graduated cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[21][22]
- Combined Mass Measurement: The graduated cylinder containing the liquid is reweighed.
 [21][22][23]
- Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated using the formula: Density = Mass / Volume.[21]
- Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.[22] For higher accuracy, measurements can be repeated and an average value calculated.[21]

pKa Determination

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution.

Method: UV-Vis Spectrophotometry[25][26][27]

- Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of **2-Isopropylphenol** is also prepared.
- Sample Preparation: A small, constant amount of the 2-Isopropylphenol stock solution is added to each buffer solution.
- Spectrophotometric Measurement: The absorbance of each solution is measured at a wavelength where the protonated and deprotonated forms of **2-Isopropylphenol** have different molar absorptivities.[27] The absorption spectra of the fully protonated form (in a



highly acidic solution) and the fully deprotonated form (in a highly basic solution) are also recorded.[26]

Data Analysis: The absorbance data is plotted against the pH of the buffer solutions, which
typically generates a sigmoidal curve.[25] The inflection point of this curve corresponds to
the pH at which the concentrations of the protonated and deprotonated species are equal,
and this pH value is the pKa of the compound.[25]

Method: Potentiometric Titration[27]

- Titration Setup: A known concentration of 2-Isopropylphenol is dissolved in a suitable solvent (often a water-cosolvent mixture) and placed in a beaker with a pH electrode.
- Titration: The solution is titrated with a standardized strong base (e.g., NaOH), and the pH is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[27]

LogP Determination

LogP, the logarithm of the partition coefficient, represents the ratio of the concentration of a compound in a mixture of two immiscible phases (typically n-octanol and water) at equilibrium. It is a measure of lipophilicity.

Method: Shake-Flask Method[25]

- Phase Preparation: n-octanol and water are pre-saturated with each other by mixing and allowing them to separate.
- Partitioning: A known amount of 2-Isopropylphenol is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the solute between the two phases until equilibrium is reached.[25]

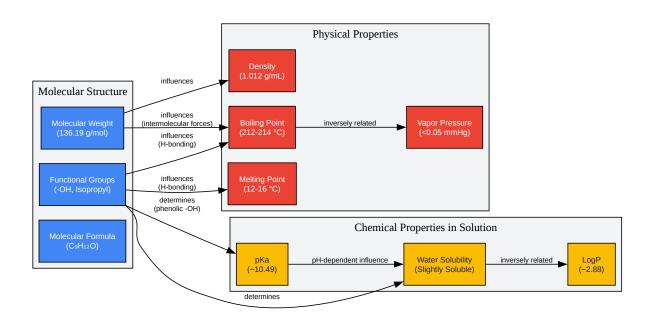


- Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
- Concentration Measurement: The concentration of 2-Isopropylphenol in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or highperformance liquid chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Interrelationship of Physicochemical Properties

The physicochemical properties of a compound are not independent but are interconnected. The following diagram illustrates some of the logical relationships between the core properties of **2-Isopropylphenol**.





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